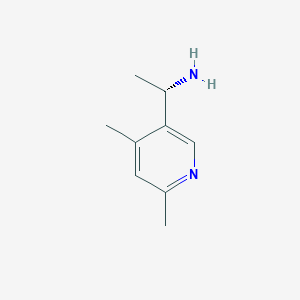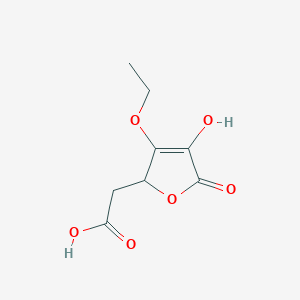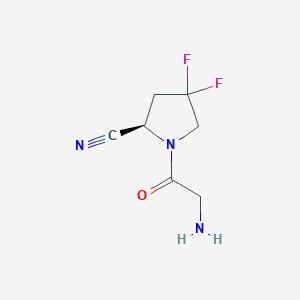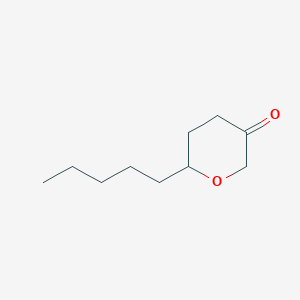
4-(Hexyloxy)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexyloxy)benzaldehyde oxime is an organic compound with the molecular formula C13H19NO2. It is derived from 4-(Hexyloxy)benzaldehyde, which is a benzaldehyde derivative where the benzene ring is substituted with a hexyloxy group at the para position. The oxime functional group is characterized by the presence of a C=N-OH group, which is formed by the reaction of hydroxylamine with an aldehyde or ketone.
準備方法
Synthetic Routes and Reaction Conditions
4-(Hexyloxy)benzaldehyde oxime can be synthesized through the reaction of 4-(Hexyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
[ \text{4-(Hexyloxy)benzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for oximes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields. For example, the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation in a solvent-free environment has been shown to produce oximes in high yields .
化学反応の分析
Types of Reactions
4-(Hexyloxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as N-chlorosuccinimide.
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, such as the formation of hydroximoyl chlorides.
Common Reagents and Conditions
Oxidation: N-chlorosuccinimide in dimethylformamide (DMF) can be used to oxidize the oxime to a nitrile.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of oximes to amines.
Substitution: Hydroxylamine hydrochloride in the presence of a base such as sodium carbonate is used for the formation of oximes from aldehydes.
Major Products Formed
Oxidation: Benzonitrile
Reduction: Benzylamine
Substitution: Hydroximoyl chloride
科学的研究の応用
4-(Hexyloxy)benzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Oximes are studied for their potential as enzyme inhibitors and their role in biological systems.
Medicine: Oxime derivatives are explored for their potential therapeutic properties, including their use as antidotes for organophosphate poisoning.
作用機序
The mechanism of action of 4-(Hexyloxy)benzaldehyde oxime involves the formation of a stable oxime group through the reaction of the aldehyde with hydroxylamine. The oxime group can undergo various chemical transformations, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions. This rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, resulting in the formation of a new C-N bond .
類似化合物との比較
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative without the hexyloxy group.
4-Methoxybenzaldehyde oxime: Similar structure but with a methoxy group instead of a hexyloxy group.
4-Ethoxybenzaldehyde oxime: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
4-(Hexyloxy)benzaldehyde oxime is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other benzaldehyde oxime derivatives .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
(NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+ |
InChIキー |
QYDNPDYSYAFFQI-SDNWHVSQSA-N |
異性体SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N/O |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)




![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)


![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
